

# JC-171: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

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Compound of Interest		
Compound Name:	JC-171	
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### **Abstract**

**JC-171** is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of **JC-171**, including its discovery, detailed synthesis pathway, experimental protocols for its characterization, and key quantitative data. **JC-171** was rationally designed as a hydroxyl-sulfonamide analogue to improve upon the solubility of its parent compound. It has been shown to effectively inhibit the NLRP3 inflammasome both in vitro and in vivo, demonstrating potential therapeutic applications for inflammatory diseases.

### **Discovery and Rationale**

**JC-171** was developed as a result of efforts to identify small-molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The discovery of **JC-171** was based on the chemical scaffold of a parent sulfonamide compound, JC-21, which also exhibited NLRP3 inhibitory activity.[1] However, JC-21 suffered from poor solubility, limiting its therapeutic potential. To address this, **JC-171**, a hydroxyl-sulfonamide analogue, was designed and synthesized with the goal of improving physicochemical properties while maintaining potent biological activity.[1]

## **Synthesis Pathway**



The synthesis of **JC-171** is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed step-by-step protocol.



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Figure 1: Synthesis Pathway of JC-171.

### **Detailed Synthesis Protocol**

Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

- Dissolve 5-Chloro-2-methoxybenzoic acid (1 mmol) and triethylamine (2 mmol) in dimethylformamide (DMF, 25 mL).
- Cool the solution to 0 °C.
- Add N-(3-(Dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol) and stir for 30 minutes.
- Add hydroxybenzotriazole (HOBt, 1.5 mmol) and stir for an additional 1 hour.
- Add 2-phenylethanamine (1 mmol) to the mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- · Concentrate the solution under reduced pressure.
- Add water and extract the product.



Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)

- Dissolve 5-Chloro-2-methoxy-N-phenethylbenzamide (3) (1.73 mmol) in methylene chloride (2 mL).
- Add excess chlorosulfonic acid (1 mL) to the solution.
- Stir the reaction at 70 °C for 2 hours.
- Cool the reaction to room temperature.
- Pour the reaction mixture over crushed ice and extract the product.

Step 3: Synthesis of 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (**JC-171**)

- Dissolve hydroxylamine (6.44 mmol) and N-methylmorpholine (0.2 mL) in methanol (MeOH, 2 mL).
- Add 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4) (1.29 mmol) to the solution.
- Stir the solution for 4 hours.
- Add water and extract the product with methylene chloride.
- · Concentrate the organic layer.
- Purify the crude product by column chromatography (dichloromethane/methanol: 94/6) to yield **JC-171** as a white solid (56% yield).[1]

## Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-



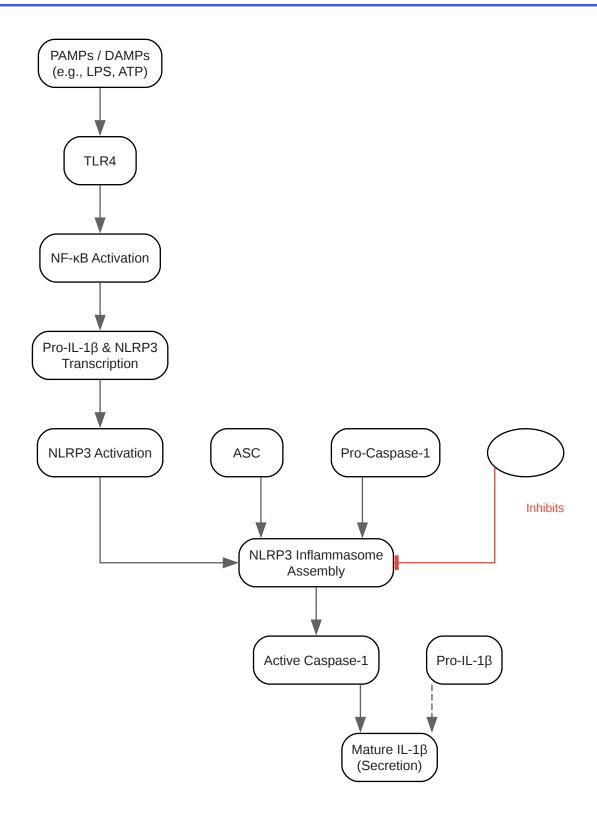




inflammatory cytokines IL-1 $\beta$  and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

**JC-171** exerts its therapeutic effect by selectively inhibiting the activation of the NLRP3 inflammasome.[2] The proposed mechanism involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step in the assembly and activation of the inflammasome complex.[2] By disrupting this interaction, **JC-171** prevents the subsequent activation of caspase-1 and the release of mature IL-1β.





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Figure 2: JC-171 Inhibition of the NLRP3 Signaling Pathway.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **JC-171**'s biological activity.

Table 1: In Vitro Efficacy

Parameter	Cell Line	Assay	Value	Reference
IC50	J774A.1 Macrophages	LPS/ATP- induced IL-1β release	8.45 ± 1.56 μM	[2]
Cytotoxicity	J774A.1 Macrophages	Cell Viability Assay	No significant cytotoxicity up to 30 μM	[1]

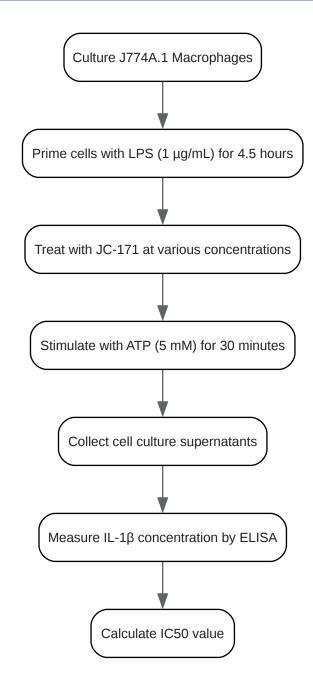
Table 2: In Vivo Efficacy (Experimental Autoimmune Encephalomyelitis Model)

Treatment Regimen	Dosage	Effect	Reference
Prophylactic	100 mg/kg	Delayed disease progression and reduced severity	[3]
Therapeutic	10 mg/kg	Suppressed EAE progression	[3]

# Detailed Experimental Protocols In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction and measurement of NLRP3 inflammasome activation in murine macrophages.





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Figure 3: In Vitro NLRP3 Inflammasome Assay Workflow.

#### Materials:

- J774A.1 murine macrophage cell line
- DMEM supplemented with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)



- Adenosine triphosphate (ATP)
- JC-171
- ELISA kit for murine IL-1β

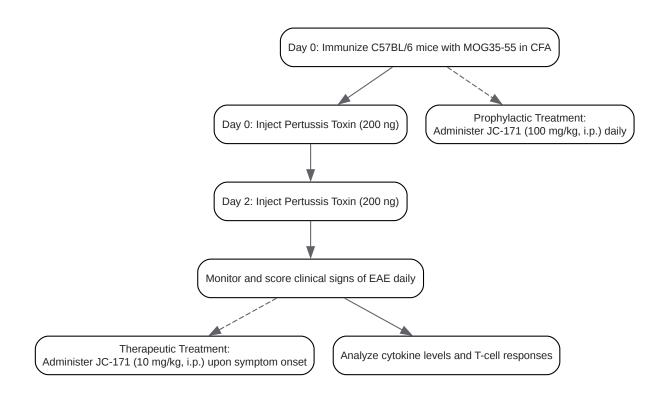
#### Procedure:

- Cell Culture: Culture J774A.1 macrophages in complete DMEM in a humidified incubator at 37 °C and 5% CO2.
- Priming: Seed the cells in a 96-well plate and allow them to adhere. Prime the cells with LPS
   (1 μg/mL) for 4.5 hours.[4]
- Inhibitor Treatment: Pre-treat the cells with varying concentrations of **JC-171** for 30 minutes.
- NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
- Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-1β concentration against the **JC-171** concentration and determine the IC50 value using a suitable curve-fitting software.

# In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of **JC-171**.





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